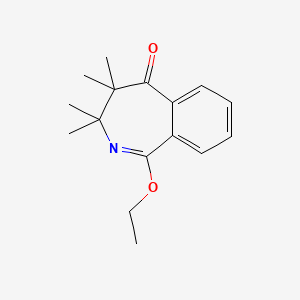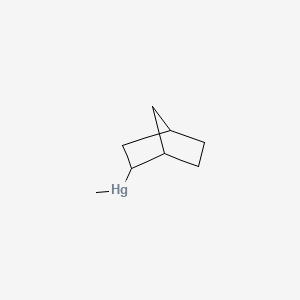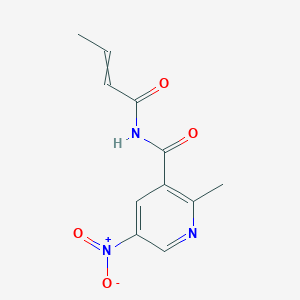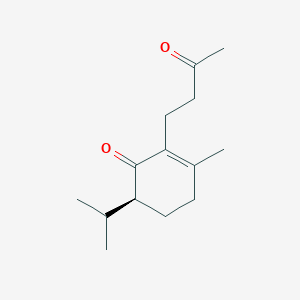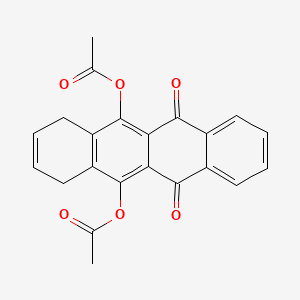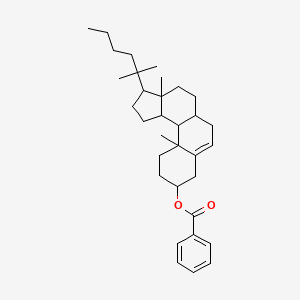![molecular formula C13H8Cl2F3NO B14617237 3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline CAS No. 57478-17-8](/img/structure/B14617237.png)
3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chloro and trifluoromethyl groups attached to a phenoxy aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable aniline derivative in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, followed by further processing with p-toluenesulfonic acid in a polar solvent at elevated temperatures .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound’s chloro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: Similar in structure but lacks the phenoxy group.
2-Chloro-4-(trifluoromethyl)aniline: Another similar compound with a different substitution pattern.
Uniqueness
3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
57478-17-8 |
|---|---|
Fórmula molecular |
C13H8Cl2F3NO |
Peso molecular |
322.11 g/mol |
Nombre IUPAC |
3-chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-9-5-7(13(16,17)18)1-3-11(9)20-12-4-2-8(19)6-10(12)15/h1-6H,19H2 |
Clave InChI |
CVNKJXYWMRHAQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=C(C=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)

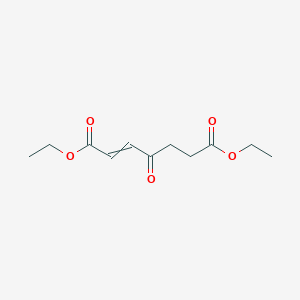
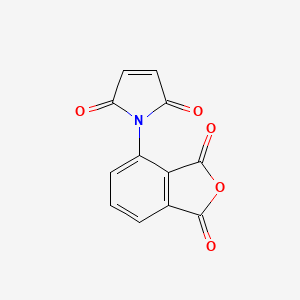
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)


